molecular formula C23H30N2O2 B240765 N-(1-benzyl-4-piperidinyl)-3-isobutoxybenzamide

N-(1-benzyl-4-piperidinyl)-3-isobutoxybenzamide

Cat. No. B240765
M. Wt: 366.5 g/mol
InChI Key: ZSMRECJRHHPNCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzyl-4-piperidinyl)-3-isobutoxybenzamide, commonly known as BIBP 3226, is a selective antagonist of the neuropeptide Y (NPY) Y1 receptor. This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including obesity, diabetes, and cardiovascular disorders.

Mechanism of Action

BIBP 3226 acts as a selective antagonist of the N-(1-benzyl-4-piperidinyl)-3-isobutoxybenzamide Y1 receptor. N-(1-benzyl-4-piperidinyl)-3-isobutoxybenzamide is a neuropeptide that is widely distributed in the central and peripheral nervous systems. It exerts its effects through several different receptors, including the Y1 receptor. The Y1 receptor is involved in the regulation of food intake, energy metabolism, and cardiovascular function. BIBP 3226 binds to the Y1 receptor and prevents N-(1-benzyl-4-piperidinyl)-3-isobutoxybenzamide from exerting its effects, leading to a reduction in food intake, weight loss, and cardiovascular benefits.
Biochemical and Physiological Effects
BIBP 3226 has been shown to have several biochemical and physiological effects. In animal studies, BIBP 3226 has been shown to reduce food intake, body weight, and fat mass. It has also been shown to improve glucose tolerance and insulin sensitivity, indicating its potential therapeutic application in diabetes. BIBP 3226 has also been shown to lower blood pressure and improve endothelial function, indicating its potential cardiovascular benefits.

Advantages and Limitations for Lab Experiments

BIBP 3226 has several advantages for use in lab experiments. It is a selective antagonist of the N-(1-benzyl-4-piperidinyl)-3-isobutoxybenzamide Y1 receptor, which allows for specific targeting of this receptor. It also has a high affinity for the receptor, which enhances its potency. However, BIBP 3226 has some limitations for use in lab experiments. It is a relatively complex molecule that requires a multi-step synthesis process, which can be time-consuming and expensive. It also has low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on BIBP 3226. One area of interest is the potential therapeutic application of BIBP 3226 in obesity and related metabolic disorders. Further studies are needed to investigate the long-term safety and efficacy of BIBP 3226 in humans. Another area of interest is the potential cardiovascular benefits of BIBP 3226. Future studies are needed to investigate the mechanisms underlying these benefits and to determine the optimal dosing and administration of BIBP 3226. Additionally, there is potential for the development of new and more potent N-(1-benzyl-4-piperidinyl)-3-isobutoxybenzamide Y1 receptor antagonists based on the structure of BIBP 3226.

Synthesis Methods

BIBP 3226 is synthesized through a multi-step process involving several chemical reactions. The first step involves the protection of the hydroxyl group of 3-hydroxybenzoic acid using tert-butyldimethylsilyl chloride. The protected compound is then subjected to a Friedel-Crafts acylation reaction with isobutyryl chloride to yield 3-isobutoxybenzoyl chloride. The resulting compound is then reacted with N-benzylpiperidine in the presence of triethylamine to yield BIBP 3226.

Scientific Research Applications

BIBP 3226 has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications is in the treatment of obesity. N-(1-benzyl-4-piperidinyl)-3-isobutoxybenzamide is a potent orexigenic peptide that stimulates food intake and promotes fat storage. BIBP 3226, as a selective antagonist of the N-(1-benzyl-4-piperidinyl)-3-isobutoxybenzamide Y1 receptor, can block the orexigenic effects of N-(1-benzyl-4-piperidinyl)-3-isobutoxybenzamide and reduce food intake, leading to weight loss.
BIBP 3226 has also been investigated for its potential cardiovascular benefits. N-(1-benzyl-4-piperidinyl)-3-isobutoxybenzamide is known to have vasoconstrictive effects, which can lead to hypertension and cardiovascular disease. BIBP 3226, by blocking the N-(1-benzyl-4-piperidinyl)-3-isobutoxybenzamide Y1 receptor, can reduce vasoconstriction and lower blood pressure.

properties

Product Name

N-(1-benzyl-4-piperidinyl)-3-isobutoxybenzamide

Molecular Formula

C23H30N2O2

Molecular Weight

366.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-(2-methylpropoxy)benzamide

InChI

InChI=1S/C23H30N2O2/c1-18(2)17-27-22-10-6-9-20(15-22)23(26)24-21-11-13-25(14-12-21)16-19-7-4-3-5-8-19/h3-10,15,18,21H,11-14,16-17H2,1-2H3,(H,24,26)

InChI Key

ZSMRECJRHHPNCQ-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=CC(=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.